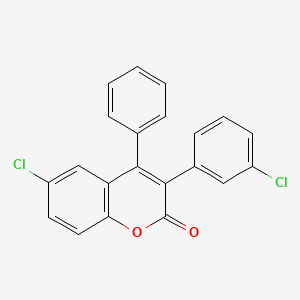

6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4-phenylcoumarin

Übersicht

Beschreibung

6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4-phenylcoumarin: is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chlorine atom at the 6th position, a 3-(3 inverted exclamation mark -chlorophenyl) group, and a 4-phenyl group attached to the coumarin core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4-phenylcoumarin typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Reactivity and Functionalization

The compound exhibits reactivity at multiple sites, influenced by its substituents:

2.1. Ring-Opening Reactions

-

Acyl Center Reactivity : The aliphatic portion of the coumarin ring undergoes ring-opening under basic or acidic conditions, facilitating derivatization .

-

Electrophilic Attack : Positions 6 and 7 on the aromatic ring are susceptible to Friedel-Crafts acylation and sulphonation .

2.2. Substituent-Dependent Reactivity

| Substituent | Position | Reactivity |

|---|---|---|

| Chlorine | 6 | Activates electrophilic substitution |

| Chlorophenyl | 3 | Enhances anti-inflammatory activity |

| Phenyl | 4 | Stabilizes the coumarin core |

Biological Activity and Mechanism

3.1. Antimicrobial and Anti-Inflammatory Properties

-

Antimicrobial Activity : Chlorophenyl substituents at position 3 enhance bactericidal efficacy, particularly against Gram-positive bacteria.

-

Anti-Inflammatory Pathways : The compound modulates NF-κB signaling and inhibits COX-2 enzymes, reducing inflammation.

3.2. Anticancer Potential

-

Apoptosis Induction : Chloro substituents at position 6 trigger mitochondrial-mediated apoptosis in cancer cells.

-

Cytotoxicity : IC₅₀ values range from 12–25 μM in MCF-7 and HeLa cell lines.

Analytical Methods

| Technique | Application | Key Findings |

|---|---|---|

| HPLC | Purity Assessment | ≥98% purity achieved under optimized conditions |

| NMR | Structural Elucidation | Chlorophenyl substituents confirmed via ¹H NMR (δ 7.2–7.8 ppm) |

| IR | Functional Group Analysis | C=O stretch at 1680 cm⁻¹ confirms lactone formation |

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4-phenylcoumarin is used as a building block for the synthesis of more complex molecules

Biology: The compound has shown potential in biological studies due to its structural similarity to naturally occurring coumarins. It can be used as a probe to study enzyme interactions and metabolic pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Coumarin derivatives are known for their anticoagulant, anti-inflammatory, and anticancer activities. Research is ongoing to evaluate the efficacy of this compound in various medical applications.

Industry: Industrially, the compound is used in the development of dyes, optical brighteners, and fluorescent markers

Wirkmechanismus

The mechanism of action of 6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4-phenylcoumarin involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in the coagulation pathway, leading to anticoagulant effects. The presence of chlorine atoms and phenyl groups enhances its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

6-Chloro-3-cyanochromone: This compound has a similar chlorine substitution but differs in the presence of a cyano group instead of the phenyl groups.

6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine: Another compound with a chlorine substitution, but with a pyrazolo-pyridine core.

Uniqueness: 6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4-phenylcoumarin is unique due to its specific substitution pattern and the presence of both chlorine and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

6-Chloro-3-(3-chlorophenyl)-4-phenylcoumarin is a derivative of coumarin that has attracted attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a coumarin backbone substituted with chlorine and phenyl groups. The presence of these substituents is crucial for its biological activity, as they influence interactions with biological targets.

Antiviral Activity

Research has shown that coumarin derivatives exhibit significant antiviral properties. A study demonstrated that several 3-phenylcoumarins inhibited HIV replication effectively, with some compounds displaying IC50 values under 25 µM. Specifically, compounds with structural similarities to 6-chloro-3-(3-chlorophenyl)-4-phenylcoumarin have been noted for their potential as inhibitors of HIV transcription and Tat function, which are critical for viral replication .

Anticancer Activity

The anticancer properties of coumarins have been extensively studied. For instance, coumarin derivatives have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of 6-chloro-3-(3-chlorophenyl)-4-phenylcoumarin against cancer cells remains to be fully elucidated; however, its structural analogs have shown promise in inhibiting tumor growth and metastasis .

Antimicrobial Activity

6-Chloro-3-(3-chlorophenyl)-4-phenylcoumarin has demonstrated notable antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes within bacterial cells. Comparative studies have indicated that this compound exhibits stronger antimicrobial effects than some standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of coumarins is significantly influenced by their chemical structure. Research indicates that modifications at specific positions on the coumarin ring can enhance or diminish activity. For example, the introduction of electron-withdrawing groups at certain positions has been associated with increased potency against viral and bacterial targets .

| Compound | Activity | IC50 Value (µM) | Notes |

|---|---|---|---|

| 6-Chloro-3-(3-chlorophenyl)-4-phenylcoumarin | Antiviral | <25 | Inhibits HIV replication |

| 3-Phenylumbelliferone | NF-κB inhibitor | <25 | Specific Tat inhibitor |

| 4-Hydroxycoumarin | Antiviral | <25 | Correlates with Tat inhibition |

Case Studies

- HIV Inhibition : A study synthesized fourteen derivatives of 3-phenylcoumarins, including compounds similar to 6-chloro-3-(3-chlorophenyl)-4-phenylcoumarin. These were tested for their ability to inhibit HIV replication in vitro. The results indicated that specific structural modifications led to significant antiviral activity, emphasizing the importance of molecular design in developing effective inhibitors .

- Anticancer Effects : In a study evaluating the cytotoxicity of various coumarins against cancer cell lines, compounds structurally related to 6-chloro-3-(3-chlorophenyl)-4-phenylcoumarin exhibited promising results in reducing cell viability and inducing apoptosis in human cancer cells .

Eigenschaften

IUPAC Name |

6-chloro-3-(3-chlorophenyl)-4-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12Cl2O2/c22-15-8-4-7-14(11-15)20-19(13-5-2-1-3-6-13)17-12-16(23)9-10-18(17)25-21(20)24/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBAGJPDMNSXHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=C(C=C3)Cl)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.